molecular formula C18H29N3O B7915854 (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

Cat. No.: B7915854
M. Wt: 303.4 g/mol
InChI Key: GICXNEJWZRLKES-MYJWUSKBSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a piperidine derivative followed by amide formation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. Catalysts and solvents are chosen to optimize the reaction kinetics and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a simpler amine or hydrocarbon.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICXNEJWZRLKES-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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